4-((3-Fluorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Catalog No.
S12495436
CAS No.
478256-36-9
M.F
C16H13FN4S
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((3-Fluorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,...

CAS Number

478256-36-9

Product Name

4-((3-Fluorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

IUPAC Name

4-[(E)-(3-fluorophenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

Molecular Formula

C16H13FN4S

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C16H13FN4S/c1-11-4-2-6-13(8-11)15-19-20-16(22)21(15)18-10-12-5-3-7-14(17)9-12/h2-10H,1H3,(H,20,22)/b18-10+

InChI Key

QLUDEDWKMBYFDR-VCHYOVAHSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)F

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)F

The compound 4-((3-Fluorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which is characterized by the presence of a triazole ring and a thiol group. Its chemical formula is C16H16FN5SC_{16}H_{16}FN_5S, and it features a unique structure that includes a fluorobenzylidene moiety and a methyl-substituted phenyl group. The compound exhibits potential biological activities and has garnered interest in various fields, including medicinal chemistry and materials science.

Typical of triazoles and thiols. Notably, it can undergo:

  • Nucleophilic substitutions: The thiol group can act as a nucleophile, reacting with electrophiles.
  • Condensation reactions: It can form Schiff bases through reactions with aldehydes or ketones.
  • Oxidation reactions: The thiol group may be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Research indicates that compounds similar to 4-((3-Fluorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol exhibit a range of biological activities:

  • Antimicrobial properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Antifungal activity: Certain triazole derivatives are known for their antifungal properties.
  • Corrosion inhibition: The compound has potential applications as a corrosion inhibitor in metal protection due to its ability to form stable complexes with metal ions .

The synthesis of 4-((3-Fluorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves several steps:

  • Formation of the Triazole Ring: This can be achieved through the reaction of 4-amino-5-(m-tolyl)-1,2,4-triazole with appropriate aldehydes or ketones under acidic or basic conditions.
  • Introduction of the Fluorobenzylidene Group: A fluorobenzaldehyde can be reacted with the amine group of the triazole to form the desired imine linkage.
  • Thiol Formation: The thiol group can be introduced via thiolation reactions, often using thiourea or other sulfur-containing reagents.

The unique properties of this compound open avenues for various applications:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for drug development aimed at treating infections or other diseases.
  • Corrosion Inhibition: Its effectiveness in preventing corrosion makes it valuable in industrial applications involving metals exposed to corrosive environments.
  • Material Science: The compound can be incorporated into polymers or coatings to enhance their properties.

Interaction studies have shown that compounds like 4-((3-Fluorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can interact with various biological targets:

  • Molecular docking studies indicate strong binding affinities towards specific enzymes and receptors involved in microbial resistance .
  • Electrochemical studies reveal its capacity to form stable complexes with metal ions, enhancing its role as a corrosion inhibitor .

Several compounds share structural similarities with 4-((3-Fluorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol, including:

Compound NameStructure HighlightsUnique Features
4-amino-5-benzyl-4H-1,2,4-triazole-3-thiolBenzyl group instead of fluorobenzylideneLacks fluorine substitution
5-(methylphenyl)-4H-1,2,4-triazole-3-thiolMethylphenyl substituentDifferent substitution pattern
5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolPyridine ring substitutionExhibits distinct biological activity

These compounds differ primarily in their substituents on the triazole ring and their corresponding biological activities. The presence of the fluorobenzylidene moiety in the target compound may enhance its lipophilicity and bioactivity compared to others.

Cyclization Reactions Involving Triazole-Thiol Precursors

The formation of the triazole-thiol core structure is achieved through cyclization reactions starting from thiocarbohydrazide intermediates. A representative synthesis begins with the reaction of m-tolyl-substituted carboxylic acids (e.g., 3-methylbenzoic acid) with thiocarbohydrazide under melt conditions at 150–160°C. This step generates 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol, a critical precursor.

Reaction Conditions and Optimization
Cyclization efficiency depends on solvent selection and temperature. Ethanol or methanol as solvents at 80–100°C, combined with catalytic sodium hydroxide, yield the triazole-thiol intermediate in 70–75% purity. Prolonged heating (>6 hours) risks decomposition, necessitating precise temperature control.

Table 1: Cyclization Parameters for Triazole-Thiol Formation

PrecursorSolventTemperatureCatalystYield
3-Methylbenzoic acidEthanol85°CNaOH72%
ThiocarbohydrazideMethanol90°CKOH68%

The m-tolyl group enhances steric stability, preventing unwanted side reactions during cyclization. Post-reaction purification involves filtration and washing with cold ethanol to remove unreacted starting materials.

Schiff Base Formation with 3-Fluorobenzaldehyde Derivatives

The introduction of the 3-fluorobenzylidene group occurs via Schiff base formation between the amino group of the triazole-thiol precursor and 3-fluorobenzaldehyde. This step is conducted under acidic reflux conditions (ethanol, 80°C, 3–4 hours) with a molar ratio of 1:1.2 (triazole-thiol:aldehyde).

Mechanistic Insights
The reaction proceeds through nucleophilic attack of the amino group on the aldehyde carbonyl, followed by dehydration to form the imine linkage. The electron-withdrawing fluorine atom at the 3-position of the benzaldehyde enhances electrophilicity, accelerating Schiff base formation.

Yield and Selectivity
Using sulfuric acid (2–3 drops) as a catalyst improves yields to 85–90%. Excess aldehyde (1.5 equivalents) ensures complete conversion, while higher temperatures (>90°C) lead to byproduct formation via oxidation of the thiol group.

Table 2: Schiff Base Reaction Optimization

ParameterOptimal ValueEffect on Yield
Temperature80°CMaximizes imine formation
Reaction Time3 hoursMinimizes decomposition
Catalyst (H₂SO₄)0.5% v/vEnhances rate

Post-reaction, the crude product is isolated via solvent evaporation and recrystallized from ethanol-dimethylformamide (3:1 v/v) to achieve >95% purity.

Purification Techniques for Triazole-Based Heterocycles

Purification of 4-((3-Fluorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves multi-stage processes to address challenges like isomer separation and residual solvents.

Phase Separation and Crystallization
A slurry method using isopropanol-water (4:1 v/v) effectively removes hydrophilic impurities. The compound’s low aqueous solubility (0.08 mg/mL at 25°C) facilitates precipitation upon cooling to 10°C, yielding 80–85% recovery. For further purification, vacuum distillation at 120°C (0.1 mmHg) eliminates high-boiling-point contaminants.

Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexane, 1:2) resolves positional isomers, particularly distinguishing between 4- and 5-substituted triazole derivatives. The target compound elutes at Rf 0.45, confirmed by TLC comparison with authentic samples.

Table 3: Purification Outcomes by Method

MethodPurity AchievedKey Advantage
Recrystallization92%Removes polar impurities
Vacuum Distillation96%Eliminates non-volatiles
Column Chromatography98%Separates isomers

Final characterization via NMR (¹H and ¹³C) and IR spectroscopy validates structural integrity, with distinctive peaks for the thiol (-SH) at 2550 cm⁻¹ and fluorobenzylidene imine (C=N) at 1620 cm⁻¹.

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

312.08449577 g/mol

Monoisotopic Mass

312.08449577 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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